1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a purinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to control the pH. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the purinylsulfanyl group.
1-(2-Fluorophenyl)piperazine: Similar to the above compound but with the fluorine atom in a different position on the phenyl ring.
4-(2-Keto-1-benzimidazolinyl)piperidine: Contains a piperidine ring with a benzimidazolinyl group, differing in structure and functional groups.
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one is unique due to the presence of both the fluorophenyl and purinylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17FN6OS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C17H17FN6OS/c18-12-1-3-13(4-2-12)23-5-7-24(8-6-23)14(25)9-26-17-15-16(20-10-19-15)21-11-22-17/h1-4,10-11H,5-9H2,(H,19,20,21,22) |
InChI Key |
UQSDCDJKBMWBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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